molecular formula C67H106N22O14S3 B13385078 H-DL-Cys(1)-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Cys(1)-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH

H-DL-Cys(1)-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Cys(1)-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH

Cat. No.: B13385078
M. Wt: 1539.9 g/mol
InChI Key: RKFGCZWTURNFPN-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 134828250” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 134828250 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of CID 134828250 may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 134828250 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of CID 134828250 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of CID 134828250 depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure.

Scientific Research Applications

CID 134828250 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 134828250 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are often studied using advanced techniques such as molecular docking and computational modeling.

Comparison with Similar Compounds

CID 134828250 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but CID 134828250 may exhibit distinct reactivity or biological activity. Some similar compounds include those with similar functional groups or molecular frameworks.

Conclusion

CID 134828250 is a compound of significant interest in various fields of scientific research. Its unique chemical properties, diverse applications, and potential therapeutic effects make it a valuable subject of study. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this compound.

Properties

Molecular Formula

C67H106N22O14S3

Molecular Weight

1539.9 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)

InChI Key

RKFGCZWTURNFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

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